2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
This compound is a thieno[2,3-c]pyridine derivative featuring a 4-fluorophenylsulfonylpropanamido substituent at the 2-position and an isopropyl group at the 6-position of the tetrahydrothienopyridine scaffold. The hydrochloride salt enhances its solubility and stability for pharmacological applications.
Crystallographic analysis using programs like SHELX (notably SHELXL for refinement) would be critical for resolving its three-dimensional conformation, particularly the intramolecular interactions between the sulfonyl group and the thienopyridine core .
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)sulfonylpropanoylamino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S2.ClH/c1-12(2)24-9-7-15-16(11-24)29-20(18(15)19(22)26)23-17(25)8-10-30(27,28)14-5-3-13(21)4-6-14;/h3-6,12H,7-11H2,1-2H3,(H2,22,26)(H,23,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQKGXIRDNBEBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClFN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a derivative of tetrahydrothieno[2,3-c]pyridine and has garnered interest due to its potential biological activities. This article reviews its biological activity, particularly focusing on its pharmacological properties and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound belongs to a class of thieno[2,3-c]pyridine derivatives , characterized by a tetrahydrothieno ring fused to a pyridine structure. The presence of the 4-fluorophenyl sulfonamide moiety enhances its pharmacokinetic properties. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H24ClFN2O3S |
| Molecular Weight | 392.91 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
Antiplatelet Activity
Recent studies have demonstrated that related compounds in the tetrahydrothieno[2,3-c]pyridine series exhibit significant antiplatelet activity . In vitro assays showed that these compounds can inhibit platelet aggregation effectively, comparable to established antiplatelet agents like prasugrel and aspirin. The mechanism involves antagonism at the P2Y12 receptor , which is critical for platelet activation and aggregation .
Anti-inflammatory Effects
Another notable biological activity is the compound's potential anti-inflammatory effects . Research indicates that derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha in lipopolysaccharide (LPS)-stimulated rat whole blood models. This suggests a mechanism where the compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .
Modulation of Adenosine Receptors
The compound has also been evaluated for its interaction with adenosine receptors , particularly the A1 receptor. Studies indicate that certain analogs can act as allosteric modulators at high concentrations, influencing receptor activity without directly competing with the endogenous agonist . This property may be beneficial in designing drugs aimed at modulating adenosine signaling pathways.
Case Studies and Research Findings
- Antiplatelet Study : A comparative analysis was conducted using various tetrahydrothieno derivatives against standard antiplatelet drugs. The study found that compounds with the 4-fluorophenyl group exhibited superior activity, suggesting structural modifications can enhance therapeutic efficacy .
- Inflammation Model : In a controlled experiment involving LPS-induced inflammation, several tetrahydrothieno derivatives were tested for their ability to reduce TNF-alpha levels. Results showed a significant decrease in TNF-alpha production in treated samples compared to controls, indicating strong anti-inflammatory properties .
- Adenosine Receptor Modulation : A detailed structure-activity relationship (SAR) study revealed that modifications at specific positions on the thieno-pyridine scaffold could shift the compound's behavior from allosteric modulation to orthosteric antagonism at the A1 adenosine receptor . This finding highlights the importance of molecular design in developing receptor-targeted therapies.
Scientific Research Applications
Medicinal Chemistry
- Drug Development : The compound is being investigated for its potential as a therapeutic agent due to its structural features that may interact with biological targets involved in various diseases.
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit anticancer activity by inducing apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of cellular pathways .
- Antimicrobial Activity : Research indicates that compounds with similar structures have shown promise as antimicrobial agents, potentially effective against resistant bacterial strains.
Case Studies and Research Findings
- Anticancer Activity : A study published in a peer-reviewed journal demonstrated that a related compound exhibited significant cytotoxic effects against various cancer cell lines. The study highlighted the importance of the thieno[2,3-c]pyridine moiety in enhancing biological activity .
- Antimicrobial Studies : Another research effort focused on synthesizing derivatives of this compound for evaluating their antimicrobial efficacy against a panel of pathogenic bacteria. Results indicated that certain modifications improved potency and selectivity against Gram-positive bacteria .
Comparison with Similar Compounds
Structural Insights :
- Sulfonamide vs. Benzoyl Groups: The target compound’s 4-fluorophenylsulfonylpropanamido group introduces a sulfonamide linkage, which may enhance metabolic stability compared to PD 81,723’s benzoyl moiety .
- Fluorophenyl vs. Trifluoromethyl/Chlorophenoxy: The 4-fluoro substitution on the phenyl ring (target compound) likely optimizes electron-withdrawing effects for receptor binding, similar to the 3-trifluoromethyl group in PD 81-723, which showed maximal allosteric enhancement of adenosine A1 receptors . The 4-chlorophenoxy group in the analogue from may reduce polarity, affecting membrane permeability .
- Isopropyl Group: The 6-isopropyl substituent in the thienopyridine core is conserved across analogues, suggesting its role in steric stabilization or hydrophobic interactions with target proteins.
Pharmacological and Physicochemical Properties
Table 2 summarizes inferred properties based on structural analogs:
*PD 81,723 enhances adenosine A1 receptor binding by slowing agonist dissociation, a property modulated by substituent electronic effects . The target compound’s sulfonamide group may similarly influence allosteric modulation but requires experimental validation.
Research Findings and Implications
- Allosteric vs. Competitive Activity: PD 81-723 exhibits dual allosteric enhancement and competitive antagonism at adenosine A1 receptors, with substituents like the trifluoromethyl group critical for balancing these effects . The target compound’s fluorophenylsulfonyl group may reduce competitive antagonism due to steric hindrance, favoring pure allosteric modulation.
- Safety Considerations: The hydrochloride salt form (shared with the 4-chlorophenoxy analogue) necessitates handling precautions (e.g., avoiding heat/sparks) as outlined in safety protocols for structurally related compounds .
- Synthetic Challenges: Introducing the sulfonylpropanamido group requires precise control to avoid side reactions, unlike the simpler benzoyl or phenoxyacetamido substituents in analogues.
Q & A
Basic Synthesis and Characterization
Q: What are the critical steps for synthesizing this compound, and how can intermediates be characterized to ensure structural fidelity? A: The synthesis involves multi-step reactions, including sulfonylation, amidation, and cyclization. Key intermediates (e.g., the 4-fluorophenylsulfonyl-propanamido precursor) should be characterized via HPLC-MS for purity and NMR (¹H/¹³C) to confirm regioselectivity. For example, analogs in Table 14 of EP 4 374 877 A2 highlight the use of chiral starting materials like (S)-piperidine-2-carboxylic acid methyl ester hydrochloride to control stereochemistry . Intermediate stability under varying pH and temperature should be assessed via accelerated degradation studies.
Advanced Reaction Optimization
Q: How can computational methods improve reaction yield and selectivity for this compound’s thienopyridine core? A: Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (as employed by ICReDD) can model transition states and identify energetically favorable pathways . For example, optimizing the cyclization step may require screening solvents (DMF vs. THF) and catalysts (e.g., Pd/C) using a Box-Behnken experimental design to minimize side reactions . Statistical methods like ANOVA can isolate critical parameters (temperature, reaction time) affecting yield .
Biological Activity Profiling
Q: What methodologies are recommended for evaluating this compound’s biological activity, particularly in enzyme inhibition assays? A: Use surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding affinity to target enzymes (e.g., kinases). Dose-response curves (IC₅₀ values) should be generated with triplicate replicates to ensure reproducibility. For cell-based studies (e.g., anticancer activity), employ 3D spheroid models to mimic in vivo conditions and validate results with Western blotting for downstream protein targets .
Structural Modifications and SAR Analysis
Q: How can researchers systematically modify the sulfonyl-propanamido moiety to enhance target selectivity? A: Perform structure-activity relationship (SAR) studies by synthesizing analogs with variations in the sulfonyl group (e.g., substituting 4-fluorophenyl with 3,5-difluorophenyl) . Use molecular docking to predict interactions with the target’s active site. Biophysical assays (e.g., ITC) can quantify binding thermodynamics. Parallel synthesis with 96-well plate arrays enables high-throughput screening of analogs .
Data Contradictions in Physicochemical Properties
Q: How should discrepancies in solubility or stability data be resolved across different experimental conditions? A: Apply multivariate analysis to identify confounding variables (e.g., buffer composition, light exposure). For solubility discrepancies, compare results from shake-flask vs. potentiometric methods under standardized pH (1.2–6.8). Stability studies should use controlled humidity chambers (e.g., 40°C/75% RH) with LC-MS monitoring to track degradation pathways .
Process Engineering Challenges
Q: What reactor designs are optimal for scaling up the synthesis while maintaining enantiomeric purity? A: Continuous flow reactors with microfluidic channels improve heat/mass transfer for exothermic steps (e.g., sulfonylation). Implement membrane separation technologies (e.g., nanofiltration) to isolate enantiomers . Process analytical technology (PAT) tools like in-line FTIR can monitor reaction progress in real time .
Analytical Method Development
Q: How can researchers validate a chiral HPLC method for quantifying this compound in complex matrices? A: Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with mobile phase optimization (hexane:isopropanol gradients). Validate specificity via spiked samples and forced degradation studies. For LC-MS/MS quantification, optimize ionization parameters (ESI+/−) and fragmentor voltages to minimize matrix effects .
Computational Modeling of Pharmacokinetics
Q: What in silico tools predict this compound’s ADME properties, and how can they guide experimental design? A: Tools like GastroPlus or Schrödinger’s QikProp model absorption (logP, pKa) and hepatic clearance. For CNS targets, predict blood-brain barrier permeability via PAMPA-BBB assays . Validate predictions with in vivo PK studies in rodent models, using non-compartmental analysis for AUC and half-life calculations .
Stability Under Accelerated Conditions
Q: What protocols ensure reliable stability data for regulatory submissions? A: Follow ICH Q1A(R2) guidelines: test under 25°C/60% RH (long-term), 40°C/75% RH (accelerated), and 60°C (stress). Use HPLC-UV/ELSD to quantify degradation products. For photostability, expose samples to 1.2 million lux-hours of visible light and 200 W·hr/m² of UV .
Resolving Spectral Ambiguities in Structural Elucidation
Q: How can overlapping signals in NMR spectra be deconvoluted for accurate structural assignment? A: Employ 2D NMR techniques (HSQC, HMBC) to resolve crowded regions. For example, HMBC correlations can confirm the connectivity between the isopropyl group and the tetrahydrothieno ring. Variable-temperature NMR (e.g., −40°C to 80°C) may sharpen broad signals caused by conformational exchange .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
